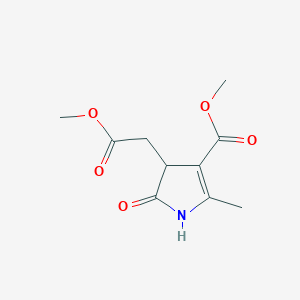
5-Brom-2-chlor-4-(Piperidin-1-yl)pyrimidin
Übersicht
Beschreibung
5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine: is a heterocyclic organic compound with the molecular formula C9H11BrClN3 and a molecular weight of 276.56 g/mol . This compound is characterized by a pyrimidine ring substituted with bromine, chlorine, and a piperidine group. It is commonly used as a building block in pharmaceutical research and development due to its versatile chemical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine is widely used as a building block in the synthesis of complex organic molecules. Its reactivity and versatility make it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets. It serves as a scaffold for the design of bioactive molecules with potential therapeutic applications .
Medicine: The compound is explored for its potential in drug discovery and development. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) for various therapeutic areas .
Industry: In the industrial sector, 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine is utilized in the production of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties enable the development of innovative products .
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, and play crucial roles in numerous biochemical processes .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biochemical pathways, including nucleotide synthesis and signal transduction .
Result of Action
The effects of pyrimidine derivatives can range from modulation of cellular signaling pathways to inhibition of cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-bromopyrimidine and piperidine.
Nucleophilic Substitution Reaction: The piperidine group is introduced through a nucleophilic substitution reaction.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the synthesis of 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in further nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Suzuki-Miyaura Coupling: This compound can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases such as potassium carbonate or sodium hydroxide.
Major Products:
Nucleophilic Substitution: The major products are derivatives of 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine with different substituents replacing the bromine or chlorine atoms.
Suzuki-Miyaura Coupling: The major products are biaryl compounds formed by the coupling of the pyrimidine ring with aryl or heteroaryl groups.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-(piperidin-1-yl)pyrimidine: This compound is similar in structure but lacks the chlorine substituent.
5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine: This compound has a piperazine group instead of a piperidine group.
5-Bromo-2-chloro-4-(morpholin-1-yl)pyrimidine: This compound features a morpholine group in place of the piperidine group.
Uniqueness: 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine is unique due to the presence of both bromine and chlorine substituents on the pyrimidine ring, along with the piperidine group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-4-piperidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN3/c10-7-6-12-9(11)13-8(7)14-4-2-1-3-5-14/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBOKBVIEFICHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365349 | |
| Record name | 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62880-67-5 | |
| Record name | 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Phenylmethyl)thio]-pyridine-4-carboxamide](/img/structure/B1597543.png)











